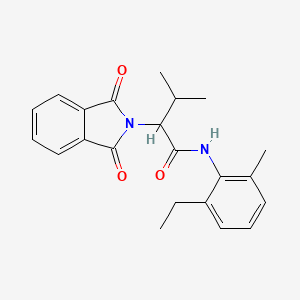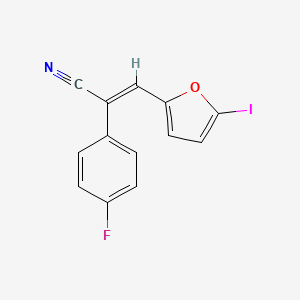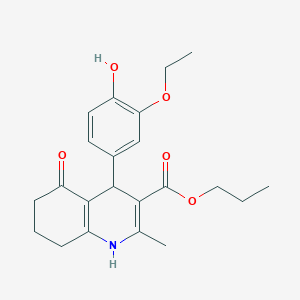![molecular formula C16H15N3O4 B5173715 ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate, also known as EPPBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPBA belongs to the class of pyridine-based compounds and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes such as histone deacetylases, which play a crucial role in cancer cell growth and neurodegeneration. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been shown to modulate specific signaling pathways such as the NF-κB pathway, which is involved in inflammation.
实验室实验的优点和局限性
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has several advantages and limitations when used in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. However, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is also relatively unstable and has a short half-life, which can make it challenging to work with in lab experiments.
未来方向
The potential therapeutic applications of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate are still being explored, and there are several future directions that researchers can take. One potential direction is to further investigate the compound's anti-cancer properties and explore its potential as a chemotherapeutic agent. Another direction is to investigate the compound's neuroprotective properties and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers can explore the compound's anti-inflammatory properties and investigate its potential as a therapeutic agent for inflammatory diseases.
合成方法
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-pyridinecarboxylic acid with acetic anhydride, followed by the reaction of the resulting product with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate product with oxalyl chloride.
科学研究应用
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been found to possess neuroprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-2-ylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-16(22)11-6-8-12(9-7-11)18-14(20)15(21)19-13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBPBMQACAVONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-naphthyl)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5173633.png)
![1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5173638.png)
![ethyl 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5173650.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173673.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)



![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)